molecular formula C21H24N2O3 B4412929 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B4412929
M. Wt: 352.4 g/mol
InChI Key: VLDUYGPXLLGFSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine involves a series of reactions starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine, leading to an improved one-pot synthesis process. This process yields the compound as an important intermediate in the preparation of anti-hypertensive agents, such as Doxazosin, showcasing its significance in pharmaceutical applications (Ramesh, Reddy, & Reddy, 2006).

Molecular Structure Analysis

The molecular structure of related compounds shows a notable structural similarity to norepinephrine, indicating a possible mechanism of action through alpha-1 adrenoceptor antagonism, which is characteristic of compounds within this class. These structures support the notion of charge-reinforced hydrogen bonding being crucial for binding to the receptor sites (Campbell et al., 1987).

Chemical Reactions and Properties

Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine have been synthesized to obtain new dual antidepressant drugs, indicating the versatility of this chemical structure in synthesizing compounds with desired pharmacological properties. These compounds show significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).

Physical Properties Analysis

The synthesis and characterization of various derivatives, including their crystal structure and magnetic properties, reveal the compound's adaptability in forming hybrid materials with potentially novel properties. These analyses contribute to understanding the physical characteristics that govern the behavior of these compounds in different environments (Khedhiri et al., 2016).

Chemical Properties Analysis

The compound and its derivatives have been explored for their antimicrobial and antioxidant activities, indicating their chemical reactivity and potential utility in various applications beyond their primary known functions. This aspect underlines the compound's chemical versatility and its potential for contributing to new therapeutic strategies (Mallesha & Mohana, 2011).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-5-7-17(16(15)2)22-10-12-23(13-11-22)21(24)20-14-25-18-8-3-4-9-19(18)26-20/h3-9,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUYGPXLLGFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
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1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine

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